Methyl 2-(thiomorpholin-2-YL)acetate
Description
Methyl 2-(thiomorpholin-2-yl)acetate is an organosulfur compound featuring a thiomorpholine ring (a six-membered heterocycle containing nitrogen and sulfur) linked to an acetate ester group. Thiomorpholine derivatives are structurally analogous to morpholine but replace oxygen with sulfur, altering electronic, steric, and solubility properties. This compound is primarily used in pharmaceutical and agrochemical research as a precursor or intermediate for synthesizing bioactive molecules. Its ester group enhances lipophilicity, facilitating membrane permeability, while the thiomorpholine moiety may contribute to binding interactions in biological systems .
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl 2-thiomorpholin-2-ylacetate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 |
InChI Key |
XMYGBOSFKQVXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-2-YL)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(thiomorpholin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(thiomorpholin-2-YL)acetate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(thiomorpholin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form specific interactions with these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects.
Comparison with Similar Compounds
The following analysis compares Methyl 2-(thiomorpholin-2-yl)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues with Heterocyclic Variations
Key Observations :
- Thiomorpholine vs.
- Positional Isomerism : The 2-yl vs. 3-yl substitution in thiomorpholine alters ring conformation, affecting binding affinity in receptor-ligand interactions .
- 3-Oxo Derivatives : The ketone group in 3-oxothiomorpholine enhances hydrogen-bonding capacity, improving solubility in polar solvents .
Functional Group Analogues
Key Observations :
- Aromatic vs.
- β-Ketoesters: Ethyl 2-phenylacetoacetate’s β-keto group enables enolate formation, critical in condensation reactions (e.g., Knorr quinoline synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
